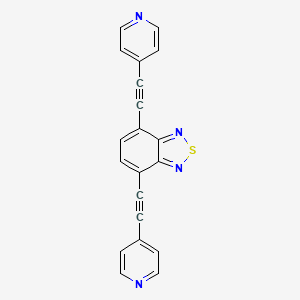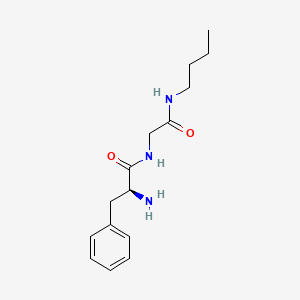
L-Phenylalanyl-N-butylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalanyl-N-butylglycinamide: is a synthetic peptide compound that combines the amino acids phenylalanine and glycine with a butyl group attached to the glycine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-N-butylglycinamide typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using suitable protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected phenylalanine is coupled with the protected glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Butylation: The glycine residue is then butylated using butylamine under appropriate conditions.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of the compound.
化学反应分析
Types of Reactions: L-Phenylalanyl-N-butylglycinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, particularly at the amide bonds.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Alkylated or functionalized derivatives.
科学研究应用
L-Phenylalanyl-N-butylglycinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of novel materials and as a component in biochemical assays.
作用机制
The mechanism of action of L-Phenylalanyl-N-butylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.
相似化合物的比较
L-Phenylalanyl-L-glycine: A similar dipeptide without the butyl group.
N-Butylglycine: A simpler compound with only the butylated glycine residue.
L-Phenylalanyl-L-alanine: Another dipeptide with alanine instead of glycine.
Uniqueness: L-Phenylalanyl-N-butylglycinamide is unique due to the presence of the butyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, solubility, and interaction with molecular targets compared to similar compounds.
属性
CAS 编号 |
648907-78-2 |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[2-(butylamino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-9-17-14(19)11-18-15(20)13(16)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)(H,18,20)/t13-/m0/s1 |
InChI 键 |
CUSVLPOUFQJWRK-ZDUSSCGKSA-N |
手性 SMILES |
CCCCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
规范 SMILES |
CCCCNC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)

![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
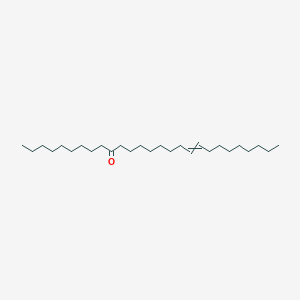

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)
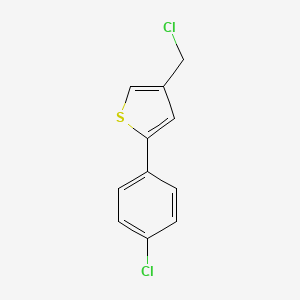
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

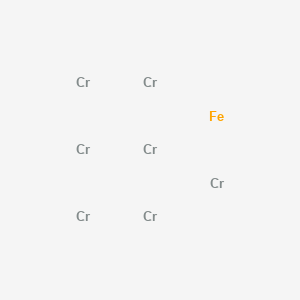
![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
